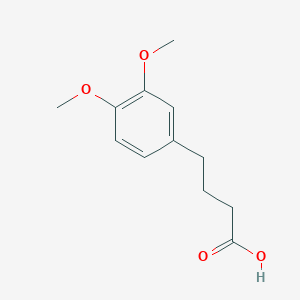

4-(3,4-Dimethoxyphenyl)butanoic acid

Description

4-(3,4-Dimethoxyphenyl)butanoic acid (CAS 13575-74-1) is a substituted butanoic acid derivative with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . The compound features two methoxy groups (-OCH₃) at the 3- and 4-positions of the phenyl ring, connected to a four-carbon carboxylic acid chain. It is classified under categories such as cell apoptosis, Huntington’s disease research, and cognitive studies, with a purity >95% (HPLC) and storage recommendations at +4°C . Its SMILES notation is COc1ccc(CCCC(=O)O)cc1OC, highlighting the structural arrangement .

Propriétés

IUPAC Name |

4-(3,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQKCIAJGRMMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314571 | |

| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-74-1 | |

| Record name | 13575-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-Dimethoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dimethoxyphenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(3,4-Dimethoxyphenyl)butanoic acid involves the Friedel-Crafts acylation reaction. In this method, this compound is synthesized by reacting 3,4-dimethoxybenzene with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Formation of 4-(3,4-dimethoxyphenyl)butanone or this compound.

Reduction: Formation of 4-(3,4-dimethoxyphenyl)butanol.

Substitution: Formation of derivatives with substituted methoxy groups.

Applications De Recherche Scientifique

4-(3,4-Dimethoxyphenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential effects on cellular processes and enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and influence cellular signaling pathways. For example, it may inhibit histone deacetylase (HDAC) activity, leading to changes in gene expression and cellular behavior.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Group Variations

4-(2,3-Dimethoxyphenyl)butanoic acid (CAS 64400-76-6)

- Molecular Formula : C₁₂H₁₆O₄ (same as target compound).

- Substituents : Methoxy groups at 2- and 3-positions.

- Physical Properties : Density = 1.133 g/cm³ , boiling point = 348.6°C , flash point = 130.1°C .

3-(3,4,5-Trimethoxyphenyl)propanoic acid (CAS 25173-72-2)

- Molecular Formula : C₁₂H₁₆O₅.

- Substituents : Three methoxy groups (3,4,5-positions) and a shorter three-carbon chain.

- Molecular Weight : 240.25 g/mol .

- Key Differences : The additional methoxy group and shorter chain may enhance polarity and influence binding to targets like tubulin (common in trimethoxy-based anticancer agents).

Functional Group Modifications

4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (CAS 5333-34-6)

- Molecular Formula : C₁₂H₁₄O₅.

- Substituents: A ketone group at the 4-position of the butanoic chain.

- Molecular Weight : 238.24 g/mol .

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)

- Synthesis: Derived from the target acid via esterification with methanol and H₂SO₄ .

- Key Differences : The ester form improves lipid solubility, making it a candidate for prodrug strategies.

Substituent Replacements

4-(3,4-Dimethylphenyl)butanoic acid (CAS 5465-18-9)

- Molecular Formula : C₁₂H₁₆O₂.

- Substituents : Methyl (-CH₃) instead of methoxy (-OCH₃) groups.

- Molecular Weight : 192.25 g/mol .

- Key Differences : Methyl groups reduce polarity, lowering solubility in aqueous media compared to methoxy derivatives.

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS 14939-93-6)

- Structure : Benzodioxin ring replaces dimethoxybenzene.

Complex Derivatives

4-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid (CAS 18623-44-4)

Comparative Data Table

Activité Biologique

4-(3,4-Dimethoxyphenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a butanoic acid backbone with a phenyl ring substituted by two methoxy groups at the 3 and 4 positions. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

- Molecular Formula : C₁₂H₁₈O₄

- Molecular Weight : 226.27 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in cancer research and neuroprotection.

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. For instance, it has been evaluated in HT-29 colorectal cancer cells, where it demonstrated significant cytotoxic effects. The mechanism appears to involve the induction of oxidative stress and apoptosis in cancer cells, which is crucial for inhibiting tumor growth.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HT-29 | 25 | Induces oxidative stress | |

| Lymphoma | Not specified | Inhibits tumorigenesis |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It acts as an inhibitor of kynurenine 3-hydroxylase (KYN 3-OHase), an enzyme involved in the kynurenine pathway linked to neurodegenerative diseases. By inhibiting this enzyme, the compound may help mitigate excitotoxic damage in neuronal tissues.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The presence of methoxy groups enhances the compound's ability to generate reactive oxygen species (ROS), leading to cell death in cancerous cells.

- Enzyme Inhibition : By inhibiting key enzymes such as KYN 3-OHase, the compound may alter metabolic pathways that are crucial for cell survival and proliferation.

- Anti-inflammatory Properties : Preliminary studies suggest that it may also exhibit anti-inflammatory effects, which could contribute to its overall therapeutic profile.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Colorectal Cancer Model : In a study involving HT-29 cells, treatment with the compound resulted in significant apoptosis and reduced cell viability compared to controls .

- Neuroprotection in Animal Models : Animal studies have indicated that administration of this compound can reduce neuronal damage induced by excitotoxic agents, suggesting its potential use in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Dimethoxyphenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, the compound can be prepared by reacting 3,4-dimethoxyphenylacetic acid with ethylene under acidic conditions, followed by carboxylation. Key parameters include temperature control (70–90°C) and catalytic use of Lewis acids (e.g., AlCl₃). Post-synthesis purification via recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should show characteristic methoxy singlet peaks at δ 3.85–3.90 ppm and aromatic protons between δ 6.70–7.20 ppm .

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 238 (C₁₂H₁₆O₄) .

Advanced Research Questions

Q. How do the electron-donating methoxy groups influence the compound’s reactivity and bioactivity?

- Methodological Answer : The 3,4-dimethoxy substitution enhances electron density on the aromatic ring, increasing electrophilic substitution potential. This structural feature correlates with antioxidant activity, as shown in DPPH radical scavenging assays (IC₅₀ ~25 μM) . Comparative studies with non-methoxy analogs (e.g., 4-phenylbutanoic acid) reveal a 40% reduction in antioxidant efficacy, highlighting the methoxy groups’ role in stabilizing free radicals .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Dose-Response Studies : Test across a wide range (1–100 μM) to identify biphasic effects.

- Mechanistic Profiling : Use RNA sequencing or proteomics to map pathways (e.g., PPARγ activation for glucose metabolism vs. NF-κB inhibition for anti-inflammatory effects) .

- Cross-Validation : Compare results across in vitro (HepG2 cells) and in vivo (murine models) systems .

Q. How can researchers isolate and quantify metabolic intermediates of this compound in biological systems?

- Methodological Answer :

- Sample Preparation : Use liver microsomes or hepatocytes incubated with the compound (37°C, 24 hr).

- Separation : HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).

- Detection : LC-MS/MS in negative ion mode for demethylated metabolites (e.g., 4-hydroxy-3-methoxy derivatives) .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.